molecular formula C19H24N3O3Cl B601377 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid CAS No. 93107-11-0

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Cat. No. B601377
CAS RN: 93107-11-0
M. Wt: 377.87
InChI Key:
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Description

“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is also known as ciprofloxacin . It is a second-generation fluoroquinolone that has spawned many derivative antibiotics . It is formulated for oral, intravenous, intratympanic, ophthalmic, and otic administration for a number of bacterial infections .


Synthesis Analysis

An improved process for the synthesis of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” involves reacting 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent .


Molecular Structure Analysis

The molecular formula of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is C17H18FN3O3 . The molecular weight is 331.342 . The Isomeric SMILES string is c1c2c(cc(c1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4 .


Chemical Reactions Analysis

“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication .


Physical And Chemical Properties Analysis

“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is a powder or crystal . It has a molecular weight of 331.34 .

Scientific Research Applications

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : This compound is a derivative of ciprofloxacin, a second-generation broad-spectrum fluoroquinolone antibiotic . It’s used as a reference standard in pharmaceutical testing .
  • Methods of Application or Experimental Procedures : As a reference standard, it’s used in analytical development, method validation, and stability and release testing in the pharmaceutical industry .
  • Results or Outcomes : The use of this compound as a reference standard helps ensure the quality and safety of pharmaceutical products .
  • Pharmacokinetic Studies

    • Field : Pharmacology
    • Application Summary : This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .
    • Methods : The compound is administered to subjects and its concentration in plasma is measured over time using techniques like Ultra-Performance Liquid Chromatography (UPLC) .
    • Results : The pharmacokinetic properties of the drug are determined, which can inform dosage and administration guidelines .
  • Chemotherapeutic Applications

    • Field : Oncology
    • Application Summary : The compound has potential chemotherapeutic applications due to its antimicrobial properties .
    • Methods : The compound could be administered to patients as part of a treatment regimen, although more research is needed to determine the specifics of this application .
    • Results : While the outcomes of this application are still under investigation, it could potentially lead to improved treatment options for certain types of cancer .
  • Preservation of Organic Materials

    • Field : Material Science
    • Application Summary : The compound can be used to preserve organic materials of all types, such as polymers, lubricants, dyes, fibers, leather, paper, wood, foodstuffs, and water .
    • Methods : The compound is applied to the material in need of preservation .
    • Results : The treated material is protected from degradation, extending its useful life .
  • Green UPLC Method for Estimation

    • Field : Analytical Chemistry
    • Application Summary : This compound is used in a unique and fast method for the determination and separation of a mixture of three drugs viz., ciprofloxacin (CIP), Ibuprofen (IBU), and diclofenac sodium (DIC) in actual samples of human plasma .
    • Methods : The drugs are chromatographically separated using an Acquity ultra‐performance liquid chromatography UPLC ® BEH C18 1.7 μm (2.1 × 150 mm) column with a mobile phase composed of acetonitrile: water (65:35, v/v) adjusted to pH 3 with diluted acetic acid .
    • Results : The separated drugs ranged from 0.3 to 10, 0.2–11, and 1–25 μg/mL for CIP, IBU, and DIC, respectively .
  • Chemotherapeutic Active Compounds

    • Field : Medicine
    • Application Summary : This compound can be used as chemotherapeutic active compounds in medicine .
    • Methods : The compound could be administered to patients as part of a treatment regimen, although more research is needed to determine the specifics of this application .
    • Results : While the outcomes of this application are still under investigation, it could potentially lead to improved treatment options for certain types of cancer .
  • Preservation of Inorganic Materials

    • Field : Material Science
    • Application Summary : The compound can be used to preserve inorganic materials .
    • Methods : The compound is applied to the material in need of preservation .
    • Results : The treated material is protected from degradation, extending its useful life .

Safety And Hazards

The safety and hazards of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” are regulated by the European Chemicals Agency (ECHA) .

Future Directions

As a second-generation fluoroquinolone, “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” has been used to spawn many derivative antibiotics . Its future directions may include the development of new antibiotics and the exploration of its potential uses in treating various bacterial infections .

properties

IUPAC Name

1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJEAWVHIBCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

93107-11-0
Record name Desfluorociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUOROCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Analogously to Example C, 7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is reacted with piperazine to give 1-cyclopropyl-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid which decomposes at 298°-300° C. Preparation Examples for the end products according to the invention:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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